HIV-1 Integrase Strand Transfer Inhibition Activity
In a systematic SAR study of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors, the 5,7-dimethyl-substituted core scaffold was employed for C3-position derivatization. The unsubstituted parent indole-2-carboxylic acid (Compound 1) exhibited an IC50 of 32.37±4.51 μM against HIV-1 integrase strand transfer activity, with CC50 >80 μM in MT-4 cell cytotoxicity assays [1]. Derivatives built upon the 5,7-dimethylindole-2-carboxylic acid core with optimized C3 substituents achieved substantially enhanced potency: Compound 17a demonstrated an IC50 of 3.11±0.18 μM (CC50 >80 μM), representing an approximately 10.4-fold improvement in inhibitory activity relative to the unsubstituted parent scaffold while maintaining a favorable selectivity window [1]. Further optimization on this scaffold yielded Compound 20a with an IC50 of 0.13 μM, demonstrating that the 5,7-dimethyl substitution pattern is compatible with sub-micromolar integrase inhibition when paired with appropriate C3 extensions . The indole-2-carboxylic acid core functions via chelation of the two Mg²⁺ ions within the integrase active site; the 5,7-dimethyl substitution modulates the electronic environment of this metal-binding pharmacophore without sterically obstructing the C3 functionalization site essential for hydrophobic cavity interactions .
| Evidence Dimension | HIV-1 integrase strand transfer inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3.11±0.18 μM (Compound 17a, 5,7-dimethylindole-2-carboxylic acid derivative) |
| Comparator Or Baseline | 32.37±4.51 μM (Compound 1, unsubstituted indole-2-carboxylic acid) |
| Quantified Difference | Approximately 10.4-fold lower IC50 (improved potency) |
| Conditions | In vitro HIV-1 integrase strand transfer enzymatic assay; CC50 measured in MT-4 cell proliferation assay (both >80 μM, indicating low cytotoxicity) |
Why This Matters
This demonstrates that the 5,7-dimethylindole-2-carboxylic acid scaffold provides a validated starting point for HIV-1 integrase inhibitor development, offering a defined baseline potency that can be optimized through rational C3 derivatization.
- [1] Zhang RH, Chen GQ, Wang W, Wang YC, Zhang WL, Chen T, Xiong QQ, Zhao YL, Liao SG, Li YJ, Yan GY, Zhou M. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. 2024;14(13):9020-9031. Table 1: Compound 1 IC50 = 32.37±4.51 μM; Compound 17a IC50 = 3.11±0.18 μM. doi:10.1039/d3ra08320a View Source
